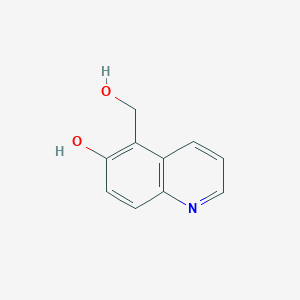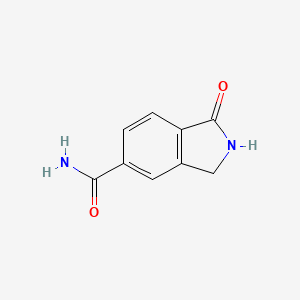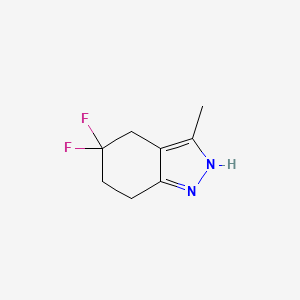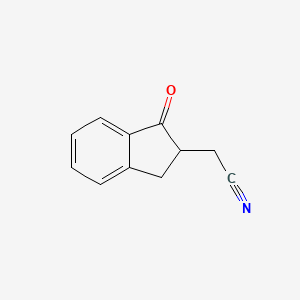![molecular formula C11H21N B15071293 3-Methyl-2-azaspiro[5.5]undecane CAS No. 914223-81-7](/img/structure/B15071293.png)
3-Methyl-2-azaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-2-azaspiro[55]undecane is a spirocyclic compound characterized by a unique structural framework The spiro[55]undecane skeleton consists of two fused rings, one of which contains a nitrogen atom, making it a heterocyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-azaspiro[5.5]undecane typically involves the reaction of cyclohexanone with malononitrile and 2-aminopropene-1,1,3-tricarbonitrile in the presence of a base such as potassium hydroxide or sodium ethylate in ethanol . The reaction proceeds through a series of steps, including cyclization and condensation, to form the spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-2-azaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The nitrogen atom in the spirocyclic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-Methyl-2-azaspiro[5
Chemistry: The compound’s unique spirocyclic structure makes it a valuable building block for synthesizing more complex molecules.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Its stability and reactivity make it useful in materials science, particularly in developing new polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-2-azaspiro[5.5]undecane depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The spirocyclic structure can provide a rigid framework that enhances binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound has a similar spirocyclic structure but contains an oxygen atom in the ring.
3,9-Diazaspiro[5.5]undecane: This compound contains two nitrogen atoms in the spirocyclic ring and has been studied for its biological activities.
Uniqueness
3-Methyl-2-azaspiro[5.5]undecane is unique due to the presence of a methyl group at the 3-position and a nitrogen atom in the spirocyclic ring. This structural feature can influence its reactivity and biological activity, making it distinct from other spirocyclic compounds.
Conclusion
3-Methyl-2-azaspiro[5
Propiedades
Número CAS |
914223-81-7 |
|---|---|
Fórmula molecular |
C11H21N |
Peso molecular |
167.29 g/mol |
Nombre IUPAC |
3-methyl-2-azaspiro[5.5]undecane |
InChI |
InChI=1S/C11H21N/c1-10-5-8-11(9-12-10)6-3-2-4-7-11/h10,12H,2-9H2,1H3 |
Clave InChI |
SHUYYKLMALLRRI-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2(CCCCC2)CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



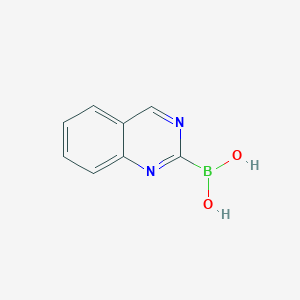
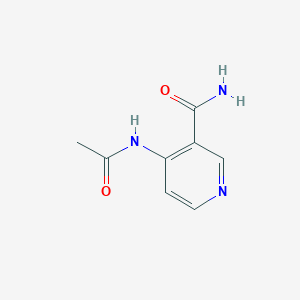
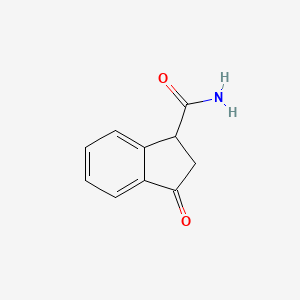

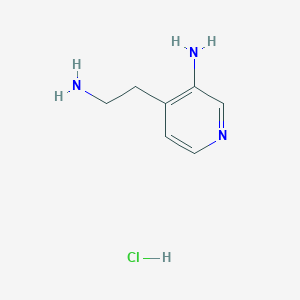

![4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B15071262.png)
